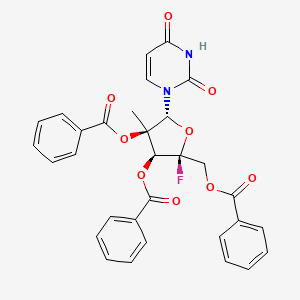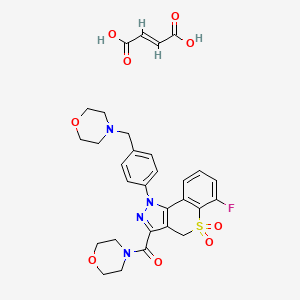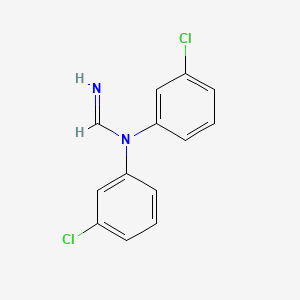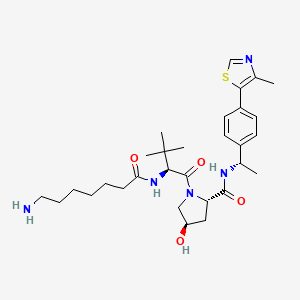
2',3',5'-tribenzoate-4'-C-fluoro-2'-C-methyl-Uridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,3’,5’-tribenzoate-4’-C-fluoro-2’-C-methyl-Uridine is a chemically modified nucleoside derivative. This compound is characterized by the presence of three benzoate groups attached to the 2’, 3’, and 5’ positions of the ribose ring, a fluorine atom at the 4’ position, and a methyl group at the 2’ position. These modifications confer unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’,5’-tribenzoate-4’-C-fluoro-2’-C-methyl-Uridine typically involves multiple steps, starting from uridine. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups at the 2’, 3’, and 5’ positions of uridine are protected using benzoyl chloride in the presence of a base such as pyridine to form the tribenzoate derivative.
Introduction of Fluorine: The fluorine atom is introduced at the 4’ position through a nucleophilic substitution reaction using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Methylation: The methyl group is introduced at the 2’ position using a methylating agent such as methyl iodide in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of 2’,3’,5’-tribenzoate-4’-C-fluoro-2’-C-methyl-Uridine follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2’,3’,5’-tribenzoate-4’-C-fluoro-2’-C-methyl-Uridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or benzoate positions using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Diethylaminosulfur trifluoride (DAST) for fluorination, methyl iodide for methylation.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and biological properties.
Aplicaciones Científicas De Investigación
2’,3’,5’-tribenzoate-4’-C-fluoro-2’-C-methyl-Uridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its potential role in modulating nucleic acid interactions and enzyme activities.
Medicine: Investigated for its antiviral and anticancer properties due to its ability to interfere with nucleic acid synthesis.
Industry: Utilized in the development of novel pharmaceuticals and diagnostic tools.
Mecanismo De Acción
The mechanism of action of 2’,3’,5’-tribenzoate-4’-C-fluoro-2’-C-methyl-Uridine involves its incorporation into nucleic acids, where it can disrupt normal nucleic acid synthesis and function. The fluorine and methyl modifications enhance its binding affinity to nucleic acid targets, while the benzoate groups increase its stability and cellular uptake. This compound can inhibit enzymes involved in nucleic acid metabolism, leading to antiviral and anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2’,3’,5’-tribenzoate-4’-C-fluoro-Uridine
- 2’,3’,5’-tribenzoate-2’-C-methyl-Uridine
- 2’,3’,5’-tribenzoate-4’-C-methyl-Uridine
Uniqueness
2’,3’,5’-tribenzoate-4’-C-fluoro-2’-C-methyl-Uridine is unique due to the combined presence of fluorine and methyl groups, which confer enhanced biological activity and stability compared to its analogs. The specific arrangement of these groups allows for targeted interactions with nucleic acids and enzymes, making it a valuable compound in scientific research.
Propiedades
Fórmula molecular |
C31H25FN2O9 |
|---|---|
Peso molecular |
588.5 g/mol |
Nombre IUPAC |
[(2S,3S,4R,5R)-3,4-dibenzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-2-fluoro-4-methyloxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C31H25FN2O9/c1-30(42-26(38)22-15-9-4-10-16-22)27(41-25(37)21-13-7-3-8-14-21)31(32,19-40-24(36)20-11-5-2-6-12-20)43-28(30)34-18-17-23(35)33-29(34)39/h2-18,27-28H,19H2,1H3,(H,33,35,39)/t27-,28+,30+,31+/m0/s1 |
Clave InChI |
KHMMACPSXZNZQX-MPOKNQLQSA-N |
SMILES isomérico |
C[C@]1([C@@H]([C@](O[C@H]1N2C=CC(=O)NC2=O)(COC(=O)C3=CC=CC=C3)F)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
SMILES canónico |
CC1(C(C(OC1N2C=CC(=O)NC2=O)(COC(=O)C3=CC=CC=C3)F)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[1-(cyclopropylmethyl)-5-[(1R,5S)-3-(oxetan-3-yl)-3-azabicyclo[3.1.0]hexan-6-yl]pyrazol-3-yl]-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B11927553.png)
![undecyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]hexanoate](/img/structure/B11927557.png)





![4-(difluoromethyl)-5-[4-[(3S,5R)-3,5-dimethylmorpholin-4-yl]-6-[(3R)-3-methylmorpholin-4-yl]-1,3,5-triazin-2-yl]pyridin-2-amine](/img/structure/B11927594.png)

![1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]-1H,4H,5H-imidazo[4,5-c]pyridin-4-one](/img/structure/B11927604.png)

![3-[[2-[2-[2-[[(2R,3R)-2-[[(2S,3S,4R)-4-[[(2R,3R)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[3-[4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-5-carbonyl]amino]propyl-dimethylsulfanium](/img/structure/B11927610.png)


